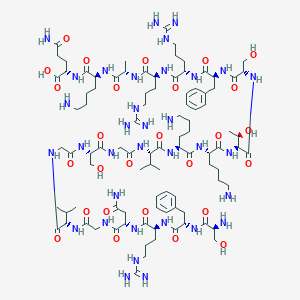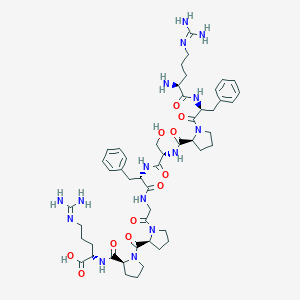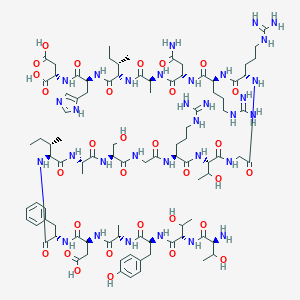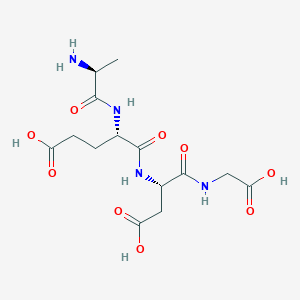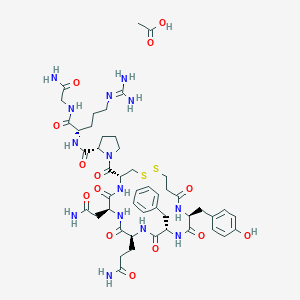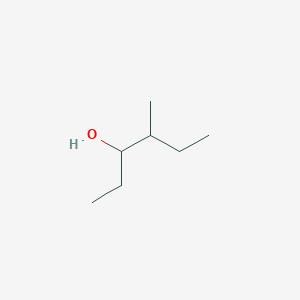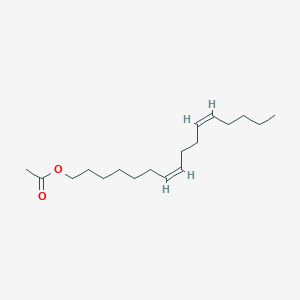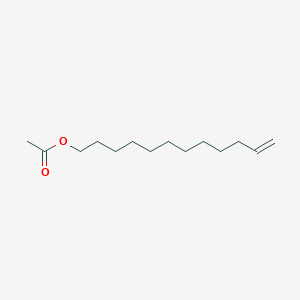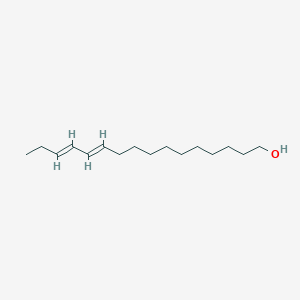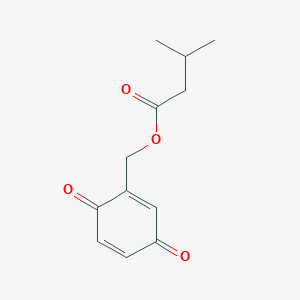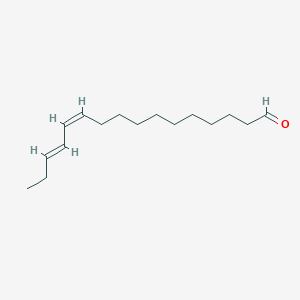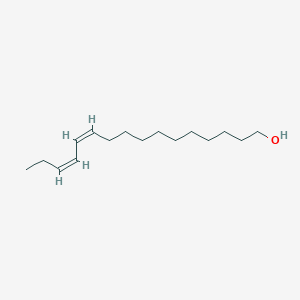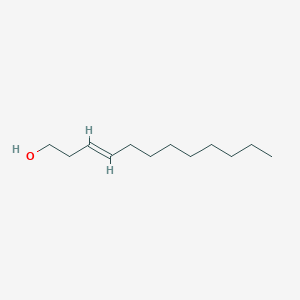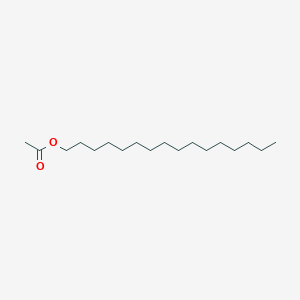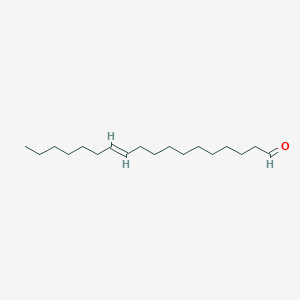
11-Octadecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Octadecenal, also known as (Z)-11-Octadecenal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde that is commonly found in nature, particularly in the pheromone glands of certain insects. This compound plays a crucial role in chemical communication among insects, especially in mating behaviors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Octadecenal can be synthesized through various methods. One common synthetic route involves the reduction of 11-octadecenoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). Another method involves the oxidation of 11-octadecenol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the pheromone glands of insects. This method is preferred due to the high purity and yield of the compound. Additionally, biotechnological approaches using engineered yeast cells to produce this compound have been explored .
Análisis De Reacciones Químicas
Types of Reactions: 11-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 11-octadecenoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to 11-octadecenol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under mild conditions
Major Products:
Oxidation: 11-Octadecenoic acid
Reduction: 11-Octadecenol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
11-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It plays a significant role in the study of insect behavior and chemical communication.
Medicine: Research is being conducted on its potential antimicrobial properties.
Industry: It is used in the formulation of pheromone traps for pest control in agriculture.
Mecanismo De Acción
The mechanism of action of 11-Octadecenal involves its interaction with specific receptors in the olfactory system of insects. When released, it binds to olfactory receptors on the antennae of male insects, triggering a series of neural responses that lead to mating behaviors. The molecular targets include olfactory receptor neurons, and the pathways involved are primarily related to signal transduction in the nervous system .
Comparación Con Compuestos Similares
(Z)-11-Hexadecenal: Another long-chain aldehyde with similar pheromone activity.
(Z)-13-Octadecenal: A compound with a similar structure but differing in the position of the double bond.
Uniqueness: 11-Octadecenal is unique due to its specific role in the mating behavior of certain insect species. Its effectiveness as a pheromone makes it a valuable tool in pest control strategies, distinguishing it from other similar compounds .
Propiedades
Número CAS |
56554-95-1 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
octadec-11-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3 |
Clave InChI |
YSSVMXHKWSNHLH-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC=O |
SMILES isomérico |
CCCCCC/C=C/CCCCCCCCCC=O |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC=O |
Pureza |
96% |
Sinónimos |
Z11-18:Ald; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


